5-(Hydroxymethyl)-2,3-dimethoxyphenol

Description

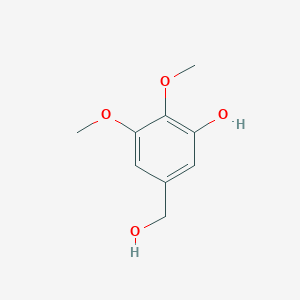

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-2,3-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4,10-11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEROGNXNQJEQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448372 | |

| Record name | 5-(Hydroxymethyl)-2,3-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122271-46-9 | |

| Record name | 5-(Hydroxymethyl)-2,3-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Elucidation of 5 Hydroxymethyl 2,3 Dimethoxyphenol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Substituent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and conformation of the atoms within 5-(Hydroxymethyl)-2,3-dimethoxyphenol.

¹H NMR Analysis: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the hydroxymethyl group protons, the methoxy (B1213986) group protons, and the phenolic hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the 1,2,3,5-substitution pattern on the benzene (B151609) ring. The protons of the two methoxy groups would likely appear as sharp singlets, potentially with slightly different chemical shifts due to their distinct electronic environments. The methylene (B1212753) protons of the hydroxymethyl group would typically present as a singlet or a doublet if coupled to the hydroxyl proton, and its chemical shift would indicate the presence of an adjacent electron-withdrawing aromatic ring.

¹³C NMR Analysis: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the aromatic carbons, the hydroxymethyl carbon, and the two methoxy carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents, and their analysis would definitively confirm the substitution pattern. For instance, the carbons bearing the oxygen-containing substituents (C1, C2, C3, and C5) would be expected to resonate at lower field (higher ppm values) compared to the unsubstituted aromatic carbons.

Conformational Insights: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of different protons, offering valuable data on the preferred conformation of the hydroxymethyl and methoxy substituents relative to the phenol (B47542) ring in solution.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity |

| Phenolic OH | Variable | Singlet (broad) |

| Aromatic CH | 6.5 - 7.0 | Singlet / Doublet |

| Hydroxymethyl CH₂ | ~4.5 | Singlet |

| Hydroxymethyl OH | Variable | Singlet / Triplet |

| Methoxy OCH₃ | 3.8 - 4.0 | Singlet |

| Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-O | 140 - 155 |

| Aromatic C-C | 125 - 135 |

| Aromatic C-H | 100 - 115 |

| Hydroxymethyl CH₂ | ~65 |

| Methoxy OCH₃ | ~56 |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides structural information in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., Orthorhombic). researchgate.net |

| Space Group | The specific symmetry group of the crystal. researchgate.net |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. researchgate.net |

| Bond Lengths (Å) | The precise distances between bonded atoms. |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation of substituents. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₂O₄), HRMS would determine its exact mass to several decimal places, allowing for the unambiguous confirmation of its molecular formula.

Fragmentation Analysis: In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart into smaller, characteristic fragment ions. For this compound, common fragmentation pathways would likely involve the loss of a methyl group (-CH₃) from a methoxy ether, loss of water (-H₂O) from the hydroxymethyl group, or cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, leading to a benzylic cation. The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the substituents.

| Ion | Formula | Description |

| [M]+• | C₉H₁₂O₄ | Molecular Ion |

| [M-CH₃]+ | C₈H₉O₄ | Loss of a methyl radical |

| [M-H₂O]+• | C₉H₁₀O₃ | Loss of water |

| [M-CH₂OH]+ | C₈H₉O₃ | Loss of the hydroxymethyl group |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the phenolic and alcohol groups, with the broadening indicative of hydrogen bonding. C-H stretching vibrations of the aromatic ring and the methoxy/hydroxymethyl groups would appear around 2800-3100 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the phenol, alcohol, and ether functionalities would be prominent in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While O-H stretching bands are often weak in Raman spectra, the aromatic ring vibrations typically produce strong and sharp signals, which are useful for identifying the substitution pattern. The symmetric stretching of the C-O-C ether linkages would also be observable.

The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes and can provide insights into intermolecular interactions, such as hydrogen bonding, by observing shifts in the characteristic frequencies.

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) |

| Phenolic/Alcoholic O-H | Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch (Aryl Ether, Phenol, Alcohol) | 1000 - 1300 |

Computational Chemistry and Theoretical Investigations of 5 Hydroxymethyl 2,3 Dimethoxyphenol

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No specific studies detailing the DFT-optimized geometry (bond lengths, bond angles) or calculated energies for 5-(Hydroxymethyl)-2,3-dimethoxyphenol were found. Such calculations would typically be performed using functionals like B3LYP with a basis set such as 6-311++G(d,p) to provide insights into the molecule's stable three-dimensional structure.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Interactions

Information regarding NBO analysis, which would elucidate charge distribution, hyperconjugative interactions, and the nature of bonding within this compound, is not available. This analysis provides a deeper understanding of the electronic interactions between donor (Lewis-type) and acceptor (non-Lewis) orbitals.

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

There are no published findings on the FMO analysis (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) for this compound. The energies and distribution of these orbitals are fundamental in predicting the molecule's reactivity, electrophilic and nucleophilic sites, and kinetic stability.

Mechanistic Simulations of Intramolecular Processes

Tautomerism and Intramolecular Proton Transfer Studies

The potential for tautomerism or intramolecular proton transfer in this compound has not been computationally investigated. Such studies would involve calculating the relative energies of potential tautomers and the energy barriers for their interconversion, often mediated by solvent effects.

Conformational Landscape Analysis and Energy Barriers

A detailed conformational analysis, including the identification of stable conformers arising from the rotation around single bonds (e.g., the C-C bond of the hydroxymethyl group or C-O bonds of the methoxy (B1213986) groups) and the corresponding rotational energy barriers, has not been reported for this compound.

Theoretical Studies on Solvent Effects using Continuum Solvation Models (e.g., PCM)

Theoretical studies investigating the effect of different solvents on the chemical and physical properties of this compound using continuum solvation models, such as the Polarizable Continuum Model (PCM), have not been identified in the available scientific literature. Such studies would be valuable for understanding how the polarity of the solvent medium influences the compound's conformational stability, electronic structure, and reactivity.

In a typical study of this nature, computational methods like Density Functional Theory (DFT) would be employed in conjunction with a continuum solvation model. The model would simulate the solvent as a continuous dielectric medium, allowing for the calculation of various molecular properties in different solvent environments. Key parameters that would be investigated and compared across a range of solvents (e.g., from nonpolar solvents like heptane (B126788) to polar solvents like water and methanol) would include:

Total Energy: To determine the relative stability of the compound in different solvents.

Dipole Moment: To understand how the solvent polarity affects the charge distribution within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Energies: To assess the impact of the solvent on the compound's chemical reactivity and electronic excitation properties.

Without specific research data, a table of these properties for this compound cannot be provided.

Molecular Modeling and Docking Simulations for Potential Molecular Interactions

No published research detailing molecular modeling and docking simulations for this compound to explore its potential interactions with specific biological targets (e.g., proteins, enzymes) could be located. This type of computational investigation is crucial for predicting the binding affinity and mode of interaction of a molecule within the active site of a biological receptor, thereby providing insights into its potential pharmacological activity.

A molecular docking study would typically involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A specific protein target would be chosen, and its 3D structure would be prepared for the docking simulation.

Docking Simulation: A computational algorithm would be used to predict the preferred binding poses of the ligand within the receptor's active site.

Analysis of Results: The simulations would be analyzed to determine key parameters such as binding energy (often expressed in kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

As no such studies have been performed or published for this compound, a data table of its binding affinities and interactions with any potential molecular targets cannot be generated.

Mechanistic Investigations of Biological Activities Exhibited by 5 Hydroxymethyl 2,3 Dimethoxyphenol and Its Analogues

Molecular Mechanisms of Antioxidant Activity via Radical Scavenging Pathways

The antioxidant properties of phenolic compounds, including 5-(Hydroxymethyl)-2,3-dimethoxyphenol and its analogues, are primarily attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a factor implicated in numerous diseases. doaj.orgresearchgate.net The radical scavenging process can occur through several mechanisms, with the specific pathway often influenced by the molecular structure of the antioxidant and the surrounding environment. nih.gov

The principal mechanisms for phenolic antioxidants are:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, particularly by electron-donating groups on the aromatic ring. For this compound, the two methoxy (B1213986) groups (-OCH3) and the hydroxymethyl group (-CH2OH) can contribute to the stabilization of this radical. The HAT mechanism is generally favored in non-polar media. nih.gov The presence of a hydroxyl group in the ortho position can further stabilize the phenoxyl radical through intramolecular hydrogen bonding, which enhances antioxidant activity. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the phenol (B47542) to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium.

Sequential Proton-Loss Electron-Transfer (SPLET): In this mechanism, the phenolic compound first loses a proton to become a phenoxide anion. This anion then donates an electron to the free radical. The SPLET mechanism is more prominent in polar solvents, as the polarity of the medium facilitates the initial deprotonation step. nih.gov

| Compound/Class | Observed Antioxidant Activity/Mechanism | Key Structural Features | Assay/Method |

|---|---|---|---|

| 2-Methoxyphenol Derivatives | Exhibit significant antioxidant and antiradical activity. doaj.org The mechanism is solvent-dependent, favoring HAT in non-polar media and SPLET in polar media. nih.gov | Phenolic hydroxyl group, methoxy substituents. | DPPH, ABTS, ORAC. researchgate.net |

| 2,6-Dimethoxyphenol (Syringol) | Identified as a major component of Litchi chinensis wood vinegar with strong antioxidant properties. semanticscholar.org | Two ortho-methoxy groups flanking the hydroxyl group. | DPPH radical scavenging, superoxide (B77818) anion scavenging. semanticscholar.org |

| 2,4-Dimethoxyphenol | Efficiently scavenges both oxygen-centered and carbon-centered radicals. nih.gov | Methoxy groups at positions 2 and 4. | Induction period method for polymerization of methyl methacrylate. nih.gov |

| General Phenolic Compounds | Antioxidant activity is enhanced by hydroxyl groups that can form intramolecular hydrogen bonds to stabilize the resulting phenoxyl radical. nih.gov | Ortho-hydroxyl groups. | ORAC. nih.gov |

Biochemical Mechanisms of Enzyme Inhibition (e.g., Cyclooxygenase-2, Dihydrofolate Reductase)

In addition to direct radical scavenging, phenolic compounds can exert biological effects by inhibiting specific enzymes. The structural features of this compound suggest it may interact with enzyme active sites, leading to modulation of their activity.

Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase enzymes are involved in the synthesis of prostaglandins (B1171923) from arachidonic acid and are key targets in inflammation. Research has shown that many 2-methoxyphenol derivatives act as inhibitors of COX-2. josai.ac.jp The mechanism of inhibition likely involves the binding of the phenolic compound to the active site of the COX-2 enzyme, preventing the substrate from accessing it. The precise interactions would depend on the specific amino acid residues in the active site and the orientation of the inhibitor. Potent COX-2 inhibition has been observed for several analogues of 2-methoxyphenols. josai.ac.jp

| Compound | COX-2 Inhibitory Activity | Reference |

|---|---|---|

| Dehydrodiisoeugenol | Potent Inhibitor | josai.ac.jp |

| bis-Ferulic acid | Potent Inhibitor | josai.ac.jp |

| Curcumin | Potent Inhibitor | josai.ac.jp |

| General 2-Methoxyphenols | The majority of those studied were found to be COX-2 inhibitors. | josai.ac.jp |

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and some amino acids, making it a target for various therapeutic agents. nih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.gov Inhibition of this enzyme disrupts DNA synthesis and cell proliferation. nih.gov While specific studies on the inhibition of DHFR by this compound are not prominent, the general mechanism of DHFR inhibition involves competitive binding at the active site. Inhibitors often mimic the structure of the natural substrate (dihydrofolate) or cofactor (NADPH) and bind tightly to the enzyme, blocking its function. nih.govresearchgate.net A molecule like this compound could potentially interact with the enzyme's active site through hydrogen bonding and hydrophobic interactions, but experimental validation is required.

Mechanistic Insights into Receptor Binding and Signal Transduction Modulation

The interaction of phenolic compounds with cellular receptors can trigger or block signaling pathways, leading to a physiological response. The binding mechanism is highly dependent on the three-dimensional structure of both the ligand and the receptor's binding pocket.

The phenolic hydroxyl group is a key structural feature for receptor binding, as it can act as both a hydrogen bond donor and acceptor. nih.gov This allows it to form strong hydrogen bonds with specific amino acid residues within the receptor's binding site, which is a critical factor for stable binding. researchgate.net

A well-studied example is the binding of phenolic compounds to the estrogen receptor (ER). nih.govresearchgate.net The hydroxyl group of the phenol forms a crucial hydrogen bond network within the ER's ligand-binding pocket, often involving residues like Glutamic acid (Glu) and Arginine (Arg), as well as conserved water molecules. nih.gov The substituents on the phenolic ring play a significant role in modulating binding affinity and specificity. The size, position, and chemical nature of these groups determine how well the molecule fits into the binding pocket and can introduce additional favorable or unfavorable (steric hindrance) interactions. nih.gov For this compound, the methoxy and hydroxymethyl groups would influence its orientation and binding energy within a target receptor.

| Interaction Type | Description | Example from Analogues/Model Systems |

|---|---|---|

| Hydrogen Bonding | The phenolic hydroxyl group forms strong, directional bonds with amino acid residues in the receptor pocket. researchgate.net | Interaction of a phenol with Glu-351 and Arg-394 in the estrogen receptor α ligand-binding domain. nih.gov |

| Steric Effects | The size and position of substituents on the phenol ring can either enhance fit or cause steric hindrance, preventing optimal binding. nih.gov | Substituents directly adjacent to the hydroxyl group can hinder its ability to form key hydrogen bonds. nih.gov |

| Hydrophobic Interactions | The non-polar aromatic ring interacts with hydrophobic residues in the binding pocket, contributing to overall binding affinity. | The phenyl group of ligands fitting into lipophilic pockets within the receptor. nih.gov |

| Role of Water Molecules | Tightly bound water molecules within the active site can act as a bridge, facilitating hydrogen bonding between the ligand and the receptor. researchgate.netnih.gov | A conserved water molecule bridging the ligand to residues in the estrogen receptor. nih.gov |

Studies on Molecular Interactions with Biomolecules (e.g., Proteins, Nucleic Acids)

The biological activity of this compound is fundamentally governed by its molecular interactions with various biomolecules. These non-covalent interactions, though individually weak, collectively determine the binding affinity and specificity of the compound.

Interactions with Proteins: The binding of a small molecule like this compound to a protein is dictated by a combination of forces. Molecular docking studies on similar compounds illustrate these interactions. jbcpm.comnih.gov

Hydrogen Bonds: The hydroxyl and methoxy groups are primary sites for hydrogen bonding with polar amino acid residues (e.g., serine, threonine, glutamine) in a protein's binding site. The phenolic O-H group has been shown to bind preferentially to electronegative atoms like a carbonyl oxygen. rsc.org

Hydrophobic Interactions: The benzene (B151609) ring is hydrophobic and will preferentially interact with non-polar amino acid residues such as leucine, valine, and phenylalanine.

π-Interactions: The aromatic ring can engage in π-π stacking with aromatic amino acid residues (phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (lysine, arginine).

Interactions with Nucleic Acids: Some phenolic compounds and their derivatives have been shown to interact with nucleic acids like DNA. For instance, benzophenone, a related aromatic ketone, can interact with B-DNA. wikipedia.org The mechanism can involve the intercalation of the planar aromatic ring between the base pairs of the DNA double helix or binding to the grooves of the DNA structure. Such interactions can be stabilized by hydrogen bonding and van der Waals forces.

| Type of Interaction | Responsible Functional Group(s) on this compound | Potential Biomolecular Partner |

|---|---|---|

| Hydrogen Bond Donor/Acceptor | Phenolic -OH, Hydroxymethyl -OH, Methoxy -O- | Polar amino acid residues (in proteins), phosphate (B84403) backbone or bases (in nucleic acids). |

| Hydrophobic Interactions | Aromatic benzene ring | Non-polar amino acid residues (e.g., Leucine, Isoleucine). |

| π-π Stacking | Aromatic benzene ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine), DNA/RNA bases. |

| Dispersion Forces | Entire molecule | Any nearby atom in a biomolecule. |

Future Research Directions and Potential Applications in Chemical Science

Development of Chemo-Enzymatic and Biocatalytic Synthetic Routes

The development of sustainable and efficient synthetic methods is a cornerstone of modern chemistry. For a molecule such as 5-(Hydroxymethyl)-2,3-dimethoxyphenol, chemo-enzymatic and biocatalytic routes offer promising avenues for environmentally friendly production.

Chemo-Enzymatic Synthesis: This approach combines the selectivity of enzymatic catalysis with the practicality of chemical synthesis. A potential chemo-enzymatic route to this compound could involve the use of lipases for selective esterification or transesterification reactions. nih.gov For instance, a suitable precursor could be enzymatically modified to introduce or alter functional groups, followed by chemical steps to complete the synthesis. The use of enzymes like Candida antarctica lipase B (CALB) has been effective in the kinetic resolution of related chlorohydrins, demonstrating the potential for enzymatic methods in synthesizing complex phenols. mdpi.com

Biocatalytic Synthesis: Whole-cell biotransformation presents another green alternative for the synthesis of this compound. Microorganisms such as Fusarium striatum have been successfully used in the biotransformation of similar platform chemicals like 5-hydroxymethylfurfural (HMF). udl.cat Future research could explore the potential of engineered microorganisms to convert readily available biomass-derived precursors into the target molecule. This approach could offer high yields and selectivity under mild reaction conditions, minimizing the generation of hazardous waste. udl.cat

| Synthetic Approach | Potential Enzymes/Microorganisms | Key Advantages |

| Chemo-Enzymatic | Lipases (e.g., Candida antarctica lipase B) | High selectivity, mild reaction conditions |

| Biocatalytic | Engineered Fusarium species | Use of renewable feedstocks, high yields |

Exploration of Catalytic Properties and Roles in Reaction Mechanisms

The structural features of this compound suggest that it may possess interesting catalytic properties. The phenolic hydroxyl group can act as a proton donor or participate in hydrogen bonding, while the methoxy (B1213986) groups can influence the electron density of the aromatic ring.

Future research could investigate the potential of this compound to act as a catalyst or a ligand in various organic transformations. For example, its antioxidant properties, common to many phenolic compounds, could be explored. The ability of related dimethoxyphenols to act as radical scavengers suggests that this compound could play a role in inhibiting oxidation processes.

Furthermore, understanding the role of such molecules in reaction mechanisms is crucial. For instance, 2,3-dimethoxyphenol (B146663) has been used to study the nitrosative deamination of DNA bases, highlighting the potential for similar compounds to be used as probes in mechanistic studies. sigmaaldrich.com Investigating the reaction kinetics and intermediates formed when this compound participates in chemical reactions could provide valuable insights into fundamental chemical processes.

Application as Building Blocks in Material Science and Polymer Synthesis

The presence of multiple functional groups in this compound makes it an attractive building block for the synthesis of novel polymers and materials. The hydroxyl and hydroxymethyl groups can serve as points for polymerization, leading to the formation of polyesters, polyethers, or polyurethanes.

A significant area of potential application is in the development of polymers from renewable resources. Functionalized dimethoxyphenols, which are structurally similar to the target compound, have been explored for the preparation of polymers through various techniques, including reversible addition-fragmentation chain-transfer (RAFT) polymerization. google.com These polymers could exhibit unique thermal and mechanical properties, making them suitable for a range of applications.

| Polymerization Technique | Potential Polymer Type | Potential Applications |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Acrylates, Methacrylates | Specialty coatings, adhesives |

| Cationic Polymerization | Polyethers | Thermosetting resins, composites |

| Condensation Polymerization | Polyesters, Polyurethanes | Biodegradable plastics, foams |

The incorporation of the dimethoxyphenol moiety into a polymer backbone could also impart desirable properties such as antioxidant activity and UV stability. Research in this area could lead to the development of high-performance materials derived from sustainable sources.

Advanced Methodologies for Isolation and Characterization from Complex Natural Matrices

While this compound is not yet widely reported as a natural product, structurally similar compounds have been isolated from natural sources. For example, 5-hydroxymethyl-2-isopropoxyphenol was identified from Dothiorella vidmadera, a fungus associated with grapevine trunk disease. nih.gov This suggests that related compounds may exist in other natural matrices.

Future research should focus on the development of advanced analytical techniques for the isolation and characterization of such compounds from complex mixtures. Techniques such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the unambiguous identification of novel natural products. nih.gov

Bioassay-guided fractionation is a powerful approach to isolate bioactive compounds. This method involves separating a crude extract into fractions and testing each fraction for a specific biological activity. The active fractions are then further purified to isolate the pure compounds. This approach could be employed to search for this compound or its derivatives in various plant and microbial extracts.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of compounds |

| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of chemical structure |

The discovery of this compound in a natural source would not only provide a renewable supply of the compound but also open up new avenues for research into its biological activities and ecological roles.

Q & A

Q. What are the established synthetic routes for 5-(hydroxymethyl)-2,3-dimethoxyphenol, and how do reaction conditions influence regioselectivity?

A common method involves condensation reactions under acidic conditions. For example, 2,6-dimethoxyphenol derivatives can react with hydroxymethyl precursors, where the position of methoxy and hydroxymethyl groups is controlled by pH and temperature. Acidic media favor electrophilic substitution at the para position relative to hydroxyl groups, but steric hindrance from methoxy substituents may lead to mixed products . Key steps include:

- Selecting phenol derivatives with protected hydroxyl groups.

- Optimizing reaction time and catalyst (e.g., Lewis acids) to minimize side products.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : and NMR identify methoxy, hydroxymethyl, and aromatic protons. For example, methoxy groups resonate at δ 3.7–3.9 ppm, while hydroxymethyl protons appear at δ 4.5–5.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] for CHO).

- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) monitors purity, leveraging phenolic UV absorbance .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

- Thermal degradation : Heat at 40–60°C for 48 hours and monitor decomposition via HPLC.

- Photolytic stability : Expose to UV light (254 nm) and track changes in NMR/UV spectra.

- Oxidative stability : Test in aqueous buffers (pH 4–9) with HO to simulate oxidative stress .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives be addressed?

Regioselectivity issues arise due to competing electrophilic substitution pathways. Strategies include:

Q. What advanced analytical techniques resolve structural ambiguities in complex derivatives?

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to assign substituent positions.

- X-ray crystallography : Determine absolute configuration for crystalline derivatives, as seen in alkaloid structural studies .

- LC-MS/MS : Differentiate isomers using fragmentation patterns .

Q. How should conflicting data on reaction yields be troubleshooted?

Q. What in vitro models are suitable for studying its biological activity?

Q. What computational tools predict degradation pathways under environmental conditions?

Q. How can isotopic labeling (13C^{13}C13C, 2H^2H2H) aid in metabolic studies?

- Tracing metabolic fate : Synthesize -labeled hydroxymethyl groups and track incorporation in microbial or mammalian systems via LC-MS.

- Kinetic isotope effects : Study enzyme-mediated demethylation using deuterated methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.